Product packaging for C.I. Mordant Blue 13(Cat. No.:CAS No. 1264367-70-5)

C.I. Mordant Blue 13

Cat. No.: B13752953
CAS No.: 1264367-70-5
M. Wt: 474.9 g/mol
InChI Key: KBLPVLOHGYMDQP-UHFFFAOYSA-N
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Description

C.I. Mordant Blue 13 (CAS: 1058-92-0), also known as Chromium Blue SE or Eriochrome Blue SE, is an azo dye primarily used for wool dyeing. Its chemical formula is C₁₆H₉ClN₂Na₂O₉S₂, with a molecular weight of 518.81 g/mol . The compound is synthesized via the azo coupling of 2-amino-4-chlorophenol with dichromium trisodium salt, forming a sulfonated aromatic structure that binds strongly to metal ions (e.g., chromium) during the mordanting process . Its key properties include:

  • Solubility: Highly soluble in water due to sulfonate groups.
  • Application: Used in textile industries for vibrant, metal-complexed shades on wool and nylon.
  • Environmental Impact: Contains chlorine, which may influence degradation pathways and toxicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClN2O9S2 B13752953 C.I. Mordant Blue 13 CAS No. 1264367-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1264367-70-5

Molecular Formula

C16H11ClN2O9S2

Molecular Weight

474.9 g/mol

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28)

InChI Key

KBLPVLOHGYMDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Diazotization

  • Reactants : 2-amino-4-chlorophenol, hydrochloric acid, sodium nitrite
  • Conditions :
    • Temperature: 0–5°C (ice bath)
    • Reaction time: 1–2 hours
    • Molar ratio (HCl:amine): 3:1

The diazonium salt forms via nitrous acid activation, confirmed by starch-iodide paper testing.

Coupling Reaction

  • Reactants : Diazonium salt, 4,5-dihydroxynaphthalene-2,7-disulfonic acid
  • Conditions :
    • pH: 3.0–6.0 (maintained with glacial acetic acid)
    • Temperature: 25–30°C
    • Surfactants: Nekal BX (0.01–0.05% w/w) to enhance solubility

The reaction proceeds via electrophilic substitution, yielding the azo dye.

Industrial Optimization

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Yield 70–75% 85–90%
Purity 90–95% ≥98%
Reaction Time 4–6 hours 2–3 hours
Temperature Control Manual Automated PID Systems

Industrial methods reduce aromatic amine residuals to <150 ppm through solvent washing (toluene, DMF) and reflux purification.

Critical Research Findings

pH Dependence

  • Below pH 9.5: Two-step reduction of the azo bond occurs.
  • Above pH 9.5: Single-step reduction dominates, affecting coupling efficiency.
  • Optimal coupling pH: 4.0–5.0 for maximal azo bond stability.

Surfactant Effects

  • Nekal BX increases molar absorption coefficients by 20–30% via π-electron delocalization.
  • Reduces aggregation during crystallization, improving particle uniformity.

Structural and Molecular Data

Property Value
Molecular Formula C₁₆H₁₁ClN₂O₉S₂
Molecular Weight 474.9 g/mol
IUPAC Name 3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
CAS No. 7361-97-9

Chemical Reactions Analysis

Types of Reactions: C.I. Mordant Blue 13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

C.I. Mordant Blue 13 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C.I. Mordant Blue 13 involves its ability to form complexes with metal ions, which enhances its binding to various substrates. The dye interacts with metal ions through coordination bonds, leading to the formation of stable complexes. This property is particularly useful in textile dyeing, where the dye forms strong bonds with the fabric fibers .

Comparison with Similar Compounds

Mordant Black 13 (C.I. 63615)

Chemical Profile :

  • Formula : C₂₆H₁₆N₂Na₂O₉S₂ | Molecular Weight : 610.52 g/mol .
  • Structure: Anthraquinone-based with sulfonated aromatic groups, contrasting with the azo backbone of Mordant Blue 13 .

Key Differences :

Property Mordant Blue 13 Mordant Black 13
Chromophore Type Azo (─N=N─) Anthraquinone (C=O/C=C)
Lightfastness Moderate High (anthraquinones resist UV)
Application Wool dyeing Leather and polyamide dyeing
Environmental Fate Degrades into chlorinated byproducts Slower degradation due to stable anthraquinone structure

Functional Similarity : Both form metal complexes (e.g., Cr³⁺) for improved dye fastness but differ in substrate affinity and color stability .

Mordant Blue 29 (Chromazurol S)

Chemical Profile :

  • Formula : C₂₃H₁₃Cl₂N₂Na₃O₈S | Molecular Weight : 665.31 g/mol .
  • Structure : Triarylmethane dye with carboxylate and sulfonate groups, unlike the azo linkage in Mordant Blue 13 .

Key Differences :

Property Mordant Blue 13 Mordant Blue 29
Chromophore Type Azo Triarylmethane
Primary Use Textile dyeing Analytical reagent (e.g., metal chelation in spectrophotometry)
Solubility Water-soluble Requires surfactants for solubility in assays

Functional Contrast : While Mordant Blue 29 excels in analytical chemistry due to its chelating properties, Mordant Blue 13 is optimized for industrial dyeing efficiency .

Comparison with Functionally Similar Compounds

Mordant Blue 9 (Halogenated Anionic Dye)

Chemical Profile :

  • Structure : Halogenated azo dye with sulfonate groups, similar to Mordant Blue 13 but with additional bromine/chlorine substituents .

Key Differences :

Property Mordant Blue 13 Mordant Blue 9
Degradation Oxidative degradation (e.g., via Fenton’s reagent) Resists conventional treatments; requires advanced oxidation
Environmental Impact Higher COD due to aromatic/chlorinated structure Similar COD but higher persistence due to multiple halogens

Functional Similarity : Both are recalcitrant in wastewater, but Mordant Blue 9’s polyhalogenation complicates remediation .

Research Implications

  • Environmental Remediation: Mordant Blue 13’s chlorinated structure necessitates advanced oxidation processes (AOPs) for degradation, contrasting with anthraquinone dyes requiring longer treatment times .
  • Industrial Preference: Azo dyes like Mordant Blue 13 dominate textiles due to cost-effectiveness, while anthraquinone/triarylmethane dyes are niche for high-fastness or analytical uses .

This analysis underscores the importance of structural and functional distinctions in selecting dyes for specific applications and environmental management.

Biological Activity

C.I. Mordant Blue 13, also known as 3-(5-Chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt, is a synthetic azo dye primarily used in the textile industry. It exhibits a vibrant blue color and is notable for its applications in dyeing wool, silk, and cotton fibers. This article explores the biological activity of Mordant Blue 13, including its physiological effects, environmental impact, and potential health risks.

  • Molecular Formula : C16_{16}H9_{9}ClN2_{2}Na2_{2}O9_{9}S2_{2}
  • Molecular Weight : 518.80 g/mol
  • CAS Number : 1058-92-0
  • Appearance : Amber to dark green or black powder
  • Solubility : Soluble in methanol and water (50 g/L at 80°C)

Biological Activity

Research indicates that Mordant Blue 13 exhibits various biological activities that warrant consideration:

  • Physiological Effects : Studies suggest that Mordant Blue 13 can influence biological systems, though specific mechanisms remain under investigation. Its use in textiles raises concerns about potential exposure to humans and ecosystems.
  • Toxicity and Environmental Impact : The dye's environmental persistence and potential toxicity to aquatic organisms have been documented. The breakdown products of azo dyes can be harmful, necessitating careful management of wastewater from textile industries .
  • Staining Applications : In biological research, Mordant Blue 13 is utilized for staining techniques due to its affinity for cellular components. This property makes it valuable in histology and microbiology for visualizing structures under a microscope .

Case Study 1: Toxicological Assessment

A study conducted on the acute toxicity of Mordant Blue 13 highlighted its effects on various aquatic species. The findings indicated that exposure to high concentrations resulted in significant mortality rates among fish and invertebrates. The study emphasizes the need for regulatory measures to limit environmental release.

Case Study 2: Textile Dyeing Processes

Research on the dyeing properties of Mordant Blue 13 revealed that factors such as pH, temperature, and the presence of mordants significantly affect its binding affinity to different fibers. This understanding aids in optimizing dyeing processes while minimizing environmental impact .

Comparative Analysis with Other Azo Dyes

Compound NameUnique FeaturesApplications
Eriochrome Blue SEAzo dye with chelating propertiesIndicator for metal ions
Sunchromine Fast Blue MBFastness properties tailored for textilesTextile dyeing
Plasmocorinth BKnown for its staining capabilitiesBiological assays
Acid Alizarine Blue BBDistinctive red-blue hueFood coloring

Mordant Blue 13 is distinguished by its specific sulfonic acid groups which enhance solubility and binding affinity compared to other azo dyes listed above .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing C.I. Mordant Blue 13?

  • Methodological Answer : Synthesis typically involves coupling 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid with chromium salts to form the metal-complexed dye. Characterization should include UV-Vis spectroscopy (to confirm λmax values indicative of chromophore stability), FT-IR (to identify sulfonate and azo functional groups), and elemental analysis (to verify stoichiometry). Purity assessment via HPLC with a C18 column and aqueous mobile phase is critical, as impurities can alter dye performance .

Q. How can researchers ensure reproducibility in spectrophotometric quantification of this compound?

  • Methodological Answer : Standardize calibration curves using solutions of known concentration (e.g., 0.1–10 μM) in buffered media (pH 4–6) to mimic typical application conditions. Account for matrix effects by spiking samples with internal standards (e.g., sulfonated azo dyes with similar absorbance profiles). Triplicate measurements and blank subtraction reduce instrumental drift errors .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design to test pH (2–12) and temperature (25–80°C) ranges. Monitor degradation via UV-Vis spectral shifts (e.g., hypsochromic shifts indicating azo bond cleavage) and quantify half-life using first-order kinetics. Include control samples with antioxidants (e.g., sodium metabisulfite) to assess oxidative degradation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model the dye’s HOMO-LUMO gap, charge distribution, and metal-ligand bonding. Compare computed vibrational frequencies (IR) and excitation energies (TD-DFT) with experimental data to validate models. Solvent effects should be incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported chelation efficiencies of this compound with transition metals?

  • Methodological Answer : Discrepancies often arise from varying metal-to-ligand ratios or competing ligands (e.g., Cl<sup>−</sup> in solution). Use Job’s method of continuous variations to determine stoichiometry and conditional stability constants (log β) via UV-Vis titrations. Control ionic strength with NaNO3 and validate results with ICP-MS for metal quantification .

Q. How can multivariate analysis optimize dye adsorption on cellulose substrates for enhanced fastness properties?

  • Methodological Answer : Employ Response Surface Methodology (RSM) with variables like pH (4–6), temperature (40–80°C), and mordant concentration (1–5% w/w). Measure color strength (K/S values) and wash fastness (ISO 105-C06). Analyze interactions using a Central Composite Design (CCD) and derive Pareto charts to identify dominant factors .

Data and Literature Analysis

Q. How should researchers address variability in reported λmax values across studies?

  • Methodological Answer : Variability often stems from solvent polarity or instrument calibration. Normalize data using reference standards (e.g., holmium oxide filters). Perform meta-analysis by extracting solvent parameters (e.g., Kamlet-Taft π*) and applying linear regression to correlate λmax with solvent polarity .

Q. What systematic approaches ensure comprehensive literature reviews on Mordant Blue 13’s environmental impact?

  • Methodological Answer : Use Boolean search strings (e.g., “C.I. 16680” AND “toxicity” OR “biodegradation”) in SciFinder or Web of Science. Filter for peer-reviewed studies post-2000 and prioritize journals with impact factors >3.0. Tools like Research Rabbit can map citation networks to identify seminal papers .

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